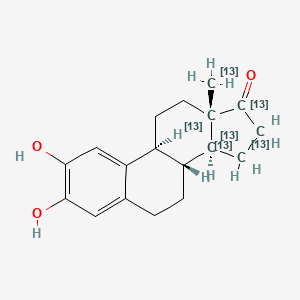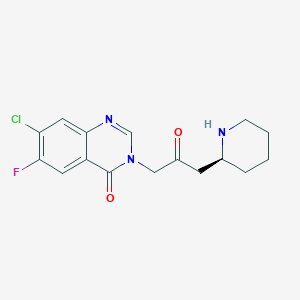
Antibacterial agent 124
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial Agent 124 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 124 involves multiple steps, starting with the preparation of the core structure. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to enhance antibacterial activity, often involving oxidation or reduction reactions.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Control: Maintaining optimal temperature, pressure, and pH to maximize yield.
Purification: Using techniques such as crystallization and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial Agent 124 undergoes various chemical reactions, including:
Oxidation: Often used to introduce or modify functional groups.
Reduction: Employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly used to replace hydrogen atoms with more reactive groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced or modified antibacterial properties.
Aplicaciones Científicas De Investigación
Antibacterial Agent 124 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mecanismo De Acción
The mechanism of action of Antibacterial Agent 124 involves:
Targeting Bacterial Cell Walls: Disrupting the synthesis of peptidoglycan, a critical component of bacterial cell walls.
Inhibiting Protein Synthesis: Binding to bacterial ribosomes and preventing the translation of essential proteins.
Interfering with DNA Replication: Inhibiting enzymes involved in DNA replication, leading to bacterial cell death.
Comparación Con Compuestos Similares
Benzothiazole Derivatives: Known for their wide range of biological activities, including antibacterial properties.
β-Lactamase Inhibitors: Such as clavulanic acid and tazobactam, which inhibit bacterial enzymes that degrade β-lactam antibiotics.
Uniqueness of Antibacterial Agent 124:
Broad-Spectrum Activity: Effective against a wide range of bacterial strains, including drug-resistant ones.
Enhanced Stability: More stable under various environmental conditions compared to similar compounds.
Lower Resistance Development: Reduced likelihood of bacteria developing resistance due to its unique mechanism of action.
This compound represents a significant advancement in the fight against bacterial infections, offering new hope in the battle against antibiotic resistance.
Propiedades
Fórmula molecular |
C16H17ClFN3O2 |
|---|---|
Peso molecular |
337.77 g/mol |
Nombre IUPAC |
7-chloro-6-fluoro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one |
InChI |
InChI=1S/C16H17ClFN3O2/c17-13-7-15-12(6-14(13)18)16(23)21(9-20-15)8-11(22)5-10-3-1-2-4-19-10/h6-7,9-10,19H,1-5,8H2/t10-/m0/s1 |
Clave InChI |
LZMOBHASNVDDQN-JTQLQIEISA-N |
SMILES isomérico |
C1CCN[C@@H](C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl |
SMILES canónico |
C1CCNC(C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



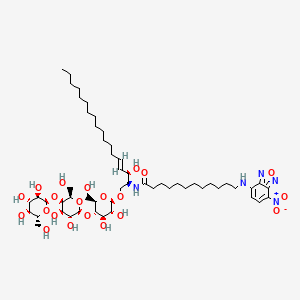
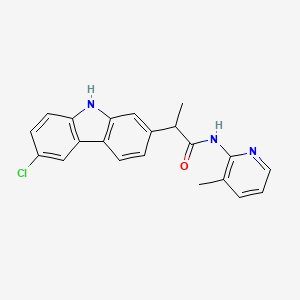
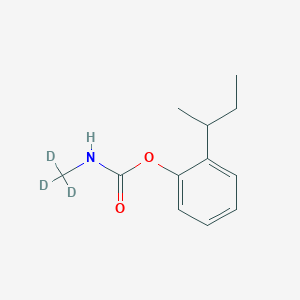

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
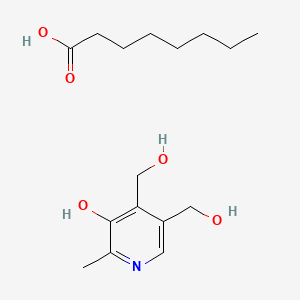
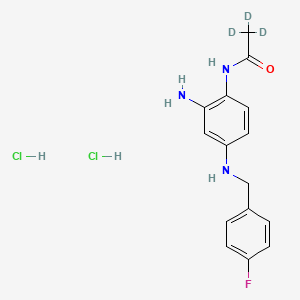
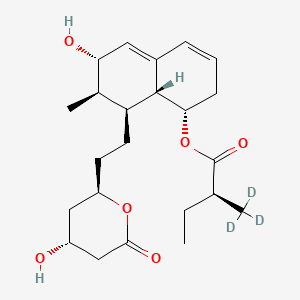
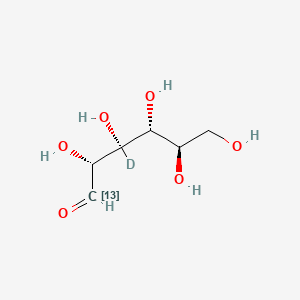
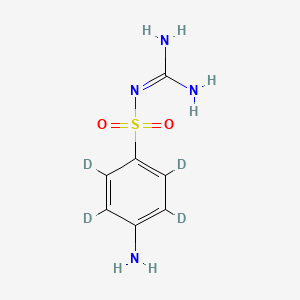
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
